3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester
Overview
Description
3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester is a synthetic organic compound with the molecular formula C17H29NO6 and a molecular weight of 343.42 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester typically involves the reaction of cyclobutane-1,1-dicarboxylic acid with tert-butoxycarbonyl chloride and diisopropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester is widely used in scientific research, particularly in:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester can be compared with similar compounds such as:
Cyclobutane-1,1-dicarboxylic acid diisopropyl ester: Lacks the tert-butoxycarbonyl group, resulting in different reactivity and applications.
3-Amino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester: Contains an amino group instead of the tert-butoxycarbonylamino group, leading to variations in chemical behavior and biological activity.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
dipropan-2-yl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO6/c1-10(2)22-13(19)17(14(20)23-11(3)4)8-12(9-17)18-15(21)24-16(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOKDSCWLNRKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)NC(=O)OC(C)(C)C)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111041 | |
Record name | 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-20-0 | |
Record name | 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-Butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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